molecular formula C14H23N3O B2729222 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol CAS No. 2196218-39-8

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol

Cat. No.: B2729222
CAS No.: 2196218-39-8
M. Wt: 249.358
InChI Key: WEDKDWTWMQOFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a dimethylamino-pyridine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclohexanol core and introduce the dimethylamino-pyridine substituent through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol core can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce various amine derivatives.

Scientific Research Applications

2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino-pyridine moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol
  • 2-(((2-(Dimethylamino)pyridin-2-yl)methyl)amino)cyclohexan-1-ol
  • 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclopentan-1-ol

Uniqueness

The unique structure of 2-(((2-(Dimethylamino)pyridin-3-yl)methyl)amino)cyclohexan-1-ol, particularly the position of the dimethylamino-pyridine substituent, imparts specific chemical and biological properties that distinguish it from similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties for various applications.

Properties

IUPAC Name

2-[[2-(dimethylamino)pyridin-3-yl]methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-17(2)14-11(6-5-9-15-14)10-16-12-7-3-4-8-13(12)18/h5-6,9,12-13,16,18H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDKDWTWMQOFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.